DNA Gyrase-IN-1

Antitubercular drug discovery DNA gyrase inhibition Enzyme kinetics

DNA Gyrase-IN-1, also identified as compound 42, is a potent and selective inhibitor of DNA gyrase, a validated antibacterial target. This compound belongs to the spiropyrimidinetrione (SPT) class, which is characterized by a unique binding mode that involves the stabilization of a double-cleaved DNA complex, distinct from fluoroquinolones (FQs).

Molecular Formula C24H24FN7O6
Molecular Weight 525.5 g/mol
Cat. No. B15568142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA Gyrase-IN-1
Molecular FormulaC24H24FN7O6
Molecular Weight525.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H24FN7O6/c1-10-7-31-17-12(5-14-18(16(17)25)38-30-20(14)37-8-13-3-4-15(33)27-13)6-24(19(31)11(2)32(10)9-26)21(34)28-23(36)29-22(24)35/h5,10-11,13,19H,3-4,6-8H2,1-2H3,(H,27,33)(H2,28,29,34,35,36)/t10-,11+,13+,19-/m1/s1
InChIKeyCEVFXBOLWXVYCW-FNPAYESESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DNA Gyrase-IN-1: A Selective Spiropyrimidinetrione Inhibitor for Antitubercular Research


DNA Gyrase-IN-1, also identified as compound 42, is a potent and selective inhibitor of DNA gyrase, a validated antibacterial target [1]. This compound belongs to the spiropyrimidinetrione (SPT) class, which is characterized by a unique binding mode that involves the stabilization of a double-cleaved DNA complex, distinct from fluoroquinolones (FQs) [2]. DNA Gyrase-IN-1 demonstrates significant activity against drug-resistant *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis (TB), and is a valuable tool for exploring novel therapeutic strategies against this global health threat [1].

Why DNA Gyrase-IN-1 Cannot Be Replaced by Other DNA Gyrase Inhibitors


Generic substitution among DNA gyrase inhibitors is not feasible due to profound differences in their binding sites, mechanisms of inhibition, and resultant resistance profiles. While fluoroquinolones (FQs) like moxifloxacin and ciprofloxacin bind to the DNA-gyrase complex in a manner that is susceptible to well-characterized resistance mutations, the spiropyrimidinetrione (SPT) class, which includes DNA Gyrase-IN-1, interacts with the enzyme at a distinct site [1]. This alternative binding mode prevents cross-resistance with FQs, a critical advantage given the rising prevalence of FQ-resistant *M. tuberculosis* (Mtb) [1]. Furthermore, the selectivity of DNA Gyrase-IN-1 for Mtb gyrase over human topoisomerase II and bacterial gyrases from other species, a feature not shared by all SPT analogs or other gyrase inhibitors like zoliflodacin, underscores that the biological activity of these compounds is highly sensitive to subtle structural variations [2]. Therefore, substituting DNA Gyrase-IN-1 with another gyrase inhibitor, even from the same SPT class, can lead to a complete loss of the desired antitubercular selectivity and potency.

DNA Gyrase-IN-1 Quantitative Evidence for Informed Procurement


Superior Inhibitory Potency Against Mtb DNA Gyrase Compared to the Clinical Candidate Zoliflodacin

DNA Gyrase-IN-1 demonstrates significantly higher inhibitory potency against *M. tuberculosis* (Mtb) DNA gyrase than the phase 3 clinical candidate zoliflodacin. This direct comparison establishes a clear advantage in target engagement for antitubercular applications. [1]

Antitubercular drug discovery DNA gyrase inhibition Enzyme kinetics

Enhanced Antimicrobial Selectivity for *M. tuberculosis* Over Other Bacterial Species

DNA Gyrase-IN-1 exhibits a desirable selectivity profile, displaying potent activity against *M. tuberculosis* (Mtb) while demonstrating significantly reduced activity against representative Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) pathogens. This contrasts with other gyrase inhibitors like zoliflodacin and moxifloxacin, which have broader spectra of activity. [1]

Antimicrobial selectivity Antitubercular agents Broad-spectrum antibiotic

Distinct Binding Mode Lacks Cross-Resistance with Fluoroquinolones

As a member of the spiropyrimidinetrione (SPT) class, DNA Gyrase-IN-1 binds to a site on the DNA-gyrase complex that is distinct from that of fluoroquinolones (FQs). This alternative binding mode confers activity against FQ-resistant strains of *M. tuberculosis*, a critical differentiator from drugs like moxifloxacin and ciprofloxacin. [1]

Mechanism of action Drug resistance Structural biology

Favorable In Vitro Safety Profile with Low Mammalian Cytotoxicity

Preliminary in vitro safety profiling indicates that DNA Gyrase-IN-1 and related SPT analogs exhibit low cytotoxicity against mammalian cells, a desirable characteristic for a research tool and potential drug lead. The class generally displays HepG2 IC50 values greater than 50 µM, which is comparable to clinically used drugs like zoliflodacin and moxifloxacin. [1]

Cytotoxicity Drug safety Selectivity index

Defined Research Applications for DNA Gyrase-IN-1 Based on Differentiated Evidence


Investigating Novel Antitubercular Mechanisms to Combat Drug Resistance

Use DNA Gyrase-IN-1 as a chemical probe to study the inhibition of Mtb DNA gyrase via a novel mechanism (stabilization of a double-cleaved DNA complex) that is distinct from fluoroquinolones [1]. This is especially relevant for research on drug-resistant TB, as the compound is active against FQ-resistant strains, providing a tool to dissect resistance pathways and validate alternative gyrase inhibition strategies [2].

Selective Target Engagement Studies in *M. tuberculosis*

Employ DNA Gyrase-IN-1 in cellular assays where its high selectivity for Mtb gyrase over human topoisomerase II and gyrases from other bacterial species is critical [1]. Its potent Mtb activity (MIC 0.49 µM) coupled with low cytotoxicity (HepG2 IC50 >50 µM) and poor activity against other pathogens makes it an ideal candidate for studying on-target effects in Mtb without confounding off-target or broad-spectrum antibacterial activity [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation Antituberculars

Utilize DNA Gyrase-IN-1 as a benchmark compound in medicinal chemistry campaigns focused on optimizing spiropyrimidinetriones (SPTs). Its well-characterized inhibitory potency (IC50 2.0 µM), MIC (0.49 µM), and selectivity profile provide a quantitative baseline for comparing new analogs aimed at improving potency, pharmacokinetic properties, or overcoming specific resistance mechanisms [1].

Preclinical Validation in Murine Models of Tuberculosis

Advance DNA Gyrase-IN-1 into in vivo efficacy studies in a mouse model of TB infection. The favorable in vitro selectivity and safety profile (low cytotoxicity, lack of broad-spectrum activity) support its evaluation for reducing bacterial burden in a host without the confounding variable of significant microbiome disruption, a common issue with broad-spectrum antibiotics [1].

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